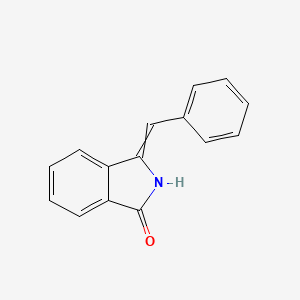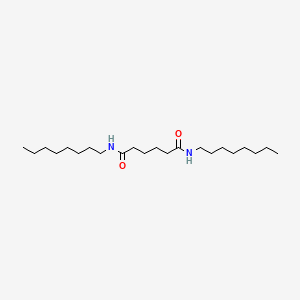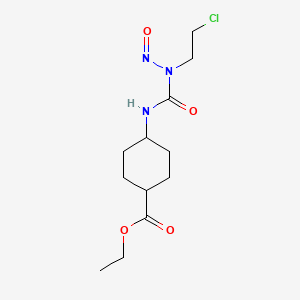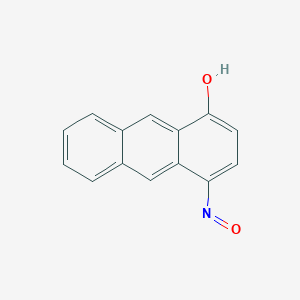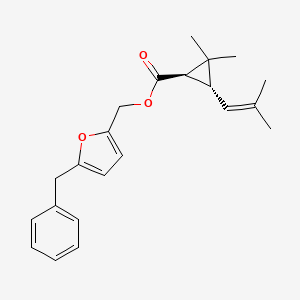
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-, also known as Resmethrin, is a synthetic pyrethroid insecticide. It is widely used for controlling a variety of insects in both agricultural and residential settings. This compound is known for its high efficacy and relatively low toxicity to mammals, making it a popular choice for pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester involves several steps:
Formation of the cyclopropane ring: This is typically achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the 2,2-dimethyl-3-(2-methylpropenyl) group: This step involves the alkylation of the cyclopropane ring with the appropriate alkyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid with (5-benzyl-3-furyl)methanol in the presence of a suitable dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or the alkene into an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various esters, amides
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of pyrethroids and their environmental impact.
Biology: Investigated for its effects on insect physiology and its potential as a tool for studying insecticide resistance.
Medicine: Explored for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of various pest control products.
Mécanisme D'action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal repolarization of the nerve cell membrane. This leads to paralysis and eventual death of the insect. The molecular targets are primarily the sodium channels, and the pathways involved include disruption of normal nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
Comparison
- Efficacy : Resmethrin is highly effective against a broad spectrum of insects, similar to other pyrethroids.
- Toxicity : It has relatively low toxicity to mammals compared to some other pyrethroids.
- Stability : Resmethrin is less stable in sunlight compared to compounds like Permethrin, which affects its persistence in the environment.
Propriétés
Numéro CAS |
33911-28-3 |
|---|---|
Formule moléculaire |
C22H26O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(5-benzylfuran-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H26O3/c1-15(2)12-19-20(22(19,3)4)21(23)24-14-18-11-10-17(25-18)13-16-8-6-5-7-9-16/h5-12,19-20H,13-14H2,1-4H3/t19-,20+/m1/s1 |
Clé InChI |
SSUJIHXQXFBEJN-UXHICEINSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

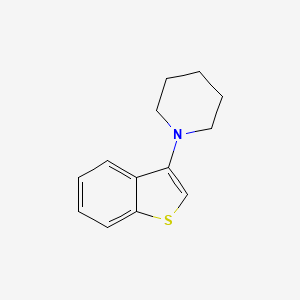
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
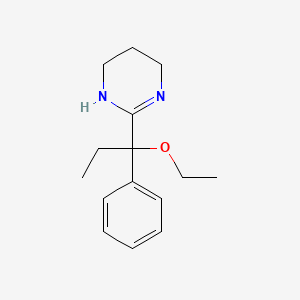

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
